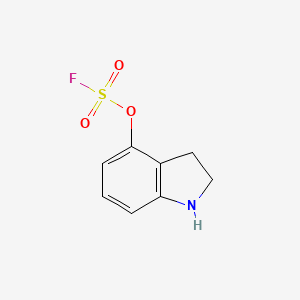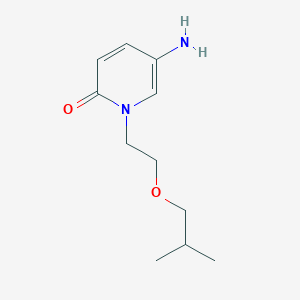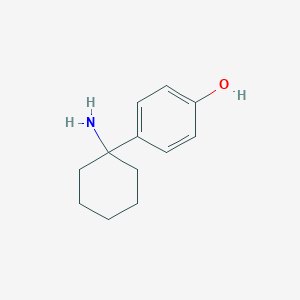
2-(Azetidin-3-yloxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core with an azetidin-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with azetidin-3-ol. One common method includes the nucleophilic substitution reaction where quinoxaline is treated with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The choice of solvent and reaction conditions is critical to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated quinoxaline derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
Scientific Research Applications
2-(Azetidin-3-yloxy)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yloxy)quinoxaline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The azetidin-3-yloxy group can enhance binding affinity and specificity, while the quinoxaline core can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the azetidin-3-yloxy substituent.
Quinazoline: An isomeric compound with a similar structure but different nitrogen positioning.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Uniqueness
2-(Azetidin-3-yloxy)quinoxaline is unique due to the presence of the azetidin-3-yloxy group, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2 |
InChI Key |
LXYMUVOVCQIIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)



![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)

